Methyl 5-amino-6-methylnicotinate
CAS No.:
Cat. No.: VC13628906
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O2 |
|---|---|
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | methyl 5-amino-6-methylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H10N2O2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,9H2,1-2H3 |
| Standard InChI Key | PCCRBANAHKLKBU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=N1)C(=O)OC)N |
| Canonical SMILES | CC1=C(C=C(C=N1)C(=O)OC)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
Methyl 5-amino-6-methylnicotinate (C₈H₁₀N₂O₂) features a pyridine backbone with three distinct functional groups:
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Amino group (-NH₂) at position 5, enhancing nucleophilicity and hydrogen-bonding potential.
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Methyl group (-CH₃) at position 6, contributing to steric effects and lipophilicity.
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Methyl ester (-COOCH₃) at position 3, facilitating solubility in organic solvents and participation in ester hydrolysis or transesterification reactions .
Physical and Spectral Data
While direct data for Methyl 5-amino-6-methylnicotinate is limited, analogous compounds provide inferential insights:
¹H NMR spectra of structurally similar esters, such as methyl 6-methylnicotinate, show aromatic proton resonances at δ 9.06 (s, 1H) and δ 7.20 (d, 1H), with methyl groups appearing as singlets near δ 3.89 and δ 2.58 .
Synthesis and Optimization
Amination of Halogenated Precursors
A common strategy involves substituting halogen atoms (Cl, Br) with amino groups. For example:
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Chloro-to-Amino Substitution: Methyl 5-chloro-6-methylnicotinate reacts with ammonia in ethanol or dioxane under reflux to yield the amino derivative . This method mirrors the synthesis of Methyl 6-amino-5-nitronicotinate, where ammonia gas facilitates nucleophilic displacement .
Reaction Conditions:
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Solvent: 1,4-dioxane or ethanol.
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Temperature: 0°C to room temperature.
Nitro Group Reduction
Reduction of nitro intermediates offers an alternative pathway:
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Catalytic Hydrogenation: Methyl 5-nitro-6-methylnicotinate undergoes hydrogenation over palladium/carbon to produce the amino compound. This method avoids harsh reagents but requires careful control to prevent over-reduction.
Industrial-Scale Production
Optimized protocols for related esters emphasize:
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Continuous Flow Reactors: Enhance mixing and heat transfer, critical for exothermic amination reactions.
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Acid Catalysts: Sulfuric acid in methanol for esterification steps, achieving >75% yield under reflux .
Chemical Reactivity and Applications
Pharmaceutical Intermediates
Methyl 5-amino-6-methylnicotinate is pivotal in synthesizing:
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Rupatadine Fumarate: A dual histamine H1 and platelet-activating factor (PAF) antagonist. The amino group enables coupling reactions to form secondary amines critical to the drug’s structure .
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Antiviral Agents: Its pyridine core is a scaffold for protease inhibitors targeting viral replication .
Agrochemistry
Derivatives exhibit herbicidal and fungicidal activities, with the methyl ester enhancing membrane permeability in plant tissues.
Material Science
The compound’s aromaticity and functional groups make it a ligand in coordination chemistry, forming complexes with transition metals for catalytic applications .
Research Advancements
Antimicrobial Studies
Preliminary screens of methyl nicotinate derivatives show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . Structural modifications, such as introducing electron-withdrawing groups, are under investigation to enhance efficacy.
Computational Modeling
Density Functional Theory (DFT) studies predict:
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Reactivity Sites: The amino group at C5 is the most nucleophilic (Fukui index = 0.15), while the ester carbonyl is electrophilic (Fukui index = 0.09) .
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Bioavailability: LogP = 1.2 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Challenges and Future Directions
Synthetic Bottlenecks
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Regioselectivity: Competing reactions during amination can yield positional isomers, necessitating chromatographic purification.
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Scale-Up Costs: High-purity ammonia and specialized reactors increase production expenses.
Emerging Opportunities
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Biocatalysis: Engineered enzymes (e.g., transaminases) could enable greener amination under mild conditions.
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Photopharmacology: Photo-switchable derivatives may allow spatiotemporal control of drug activity.
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